The table below summarizes the core biochemical characteristics of FOBISIN 101.
| Property | Description |
|---|---|
| IUPAC Name | Trisodium 4-[[4-formyl-3-[[hydroxy(oxido)phosphoryl]oxymethyl]-6-methyl-5-oxidopyridin-2-yl]diazenyl]benzoate [1] |
| CAS Number | 1370281-06-3 [1] |
| Molecular Formula | C15H11N3Na3O8P [1] |
| Molecular Weight | 461.21 g/mol [1] |
| Mechanistic Role | Small molecule 14-3-3 protein-protein interaction inhibitor; pSer/Thr-mimetic [2] |
The inhibitory action of this compound is a multi-stage process that begins with initial binding and can lead to irreversible inactivation.
Overview of this compound's inhibitory mechanism, from initial binding to covalent inactivation.
Initial Binding and Non-Covalent Inhibition: this compound is structured like a pyridoxal-phosphate moiety linked to a benzoate group [2]. It competitively occupies the conserved, amphipathic phosphopeptide-binding groove of 14-3-3 proteins, acting as a phosphoserine/threonine mimetic. This physically blocks client proteins like Raf-1 and PRAS40 from binding [2].
Covalent Inactivation Triggered by Radiation: A unique aspect of its mechanism was revealed through crystallography. When this compound was soaked into 14-3-3ζ crystals and exposed to synchrotron X-ray radiation, an unexpected reaction occurred [2] [3]. The exocyclic nitrogen atom of this compound's central diazene group formed a covalent bond with the terminal nitrogen (Nζ) of Lys120 within the binding groove. This covalent adduct leads to persistent inactivation of 14-3-3, suggesting potential for radiation-triggered therapeutic agents [2].
The biological activity of this compound has been validated through multiple, complementary biochemical and functional assays, as summarized below.
| Assay Type | Target / System | Key Finding | Reported IC₅₀ / Effect |
|---|---|---|---|
| Fluorescence Polarization [2] | 14-3-3γ + pS259-Raf-1 peptide | Identified from LOPAC library screen | N/A |
| GST Pull-Down [2] | 14-3-3 binding to full-length Raf-1 & PRAS40 | Dose-dependent disruption of interaction | Comparable to R18 peptide effect |
| Quantitative ELISA [2] [1] | 14-3-3ζ / γ + PRAS40 | Effective inhibition of binding | 9.3 μM (ζ), 16.4 μM (γ) |
| Functional Assay [2] [1] | Stimulation of ExoS ADP-ribosyltransferase | Pan-isoform inhibition | 6–19 μM (across all 7 isoforms) |
The crystal structure of 14-3-3ζ in complex with this compound (PDB ID: 3RDH) provides the mechanistic basis for its action [2] [3].
For researchers aiming to validate or work with this compound, here are the core methodologies from the key studies.
This compound represents a pioneering proof-of-concept for a unique class of 14-3-3 inhibitors [2]. Its most striking feature—the X-ray-triggered covalent modification—suggests a potential avenue for developing radiation-triggered therapeutic agents. Such molecules could be activated specifically at disease sites, like tumors, receiving radiotherapy, potentially offering a novel synergistic treatment strategy for 14-3-3-mediated diseases such as cancer [2].
FOBISIN 101 functions as a phosphoserine/phosphothreonine mimetic, competing with native client proteins for the binding groove of 14-3-3 proteins [1]. It effectively inhibits the interactions between various 14-3-3 isoforms and their partners. The quantitative data on its inhibitory activity is as follows:
| Assay Description | Target / Functional Readout | Inhibitory Activity (IC50) |
|---|---|---|
| Binding Inhibition | 14-3-3ζ binding to PRAS40 | 9.3 µM [2] |
| Binding Inhibition | 14-3-3γ binding to PRAS40 | 16.4 µM [2] |
| Functional Assay | Stimulation of ExoS ADP-ribosyltransferase by all seven 14-3-3 isoforms | 6 - 19 µM [2] |
This diagram illustrates the core mechanism of this compound and the experimental findings it enables:
Core mechanism and experimental outcomes of this compound.
This compound is a tool for probing 14-3-3 biology. Research indicates that 14-3-3 proteins regulate vital processes including cell cycle, apoptosis, and are implicated in cancers and neurodegenerative diseases [1]. Inhibiting specific 14-3-3 interactions, such as between 14-3-3ε and CDC25A in cutaneous squamous cell carcinoma (cSCC), can promote apoptosis [3].
The following workflow represents a typical process for validating the activity of a PPI inhibitor like this compound:
General workflow for experimental validation of this compound activity.
FOBISIN 101 (Cat. No.: DC21019, Cas No.: 1370281-06-3) was identified as a 14-3-3 protein-protein interaction inhibitor through a fluorescence polarization-based screen of the LOPAC library, targeting the disruption of the 14-3-3γ interaction with a pS259-Raf-1 peptide [1].
Core Chemical Characteristics [2]:
P(=O)([O-])(O)OCC1C(/N=N/C2C=CC(C(=O)[O-])=CC=2)=NC(C)=C(C=1C=O)[O-].[Na+].[Na+].[Na+]C15H11N3Na3O8PThis compound functions as a pan-14-3-3 inhibitor by binding within the conserved amphipathic groove of 14-3-3 proteins, thereby disrupting interactions with client proteins [1].
The diagram below illustrates the covalent inhibition mechanism of this compound and its functional impact on 14-3-3 protein interactions.
This compound demonstrates efficacy in disrupting 14-3-3 interactions across multiple isoforms and client proteins. The table below summarizes key quantitative data from biochemical and functional assays.
| Assay Type | Target Interaction | 14-3-3 Isoform(s) | Reported IC₅₀ / Efficacy | Citation |
|---|---|---|---|---|
| Fluorescence Polarization | Binding to pS259-Raf-1 peptide | γ | Identified as a hit from LOPAC library screen | [1] |
| ELISA | Binding to PRAS40 | ζ | 9.3 µM | [2] [1] |
| ELISA | Binding to PRAS40 | γ | 16.4 µM | [2] [1] |
| Functional Assay | Stimulation of ExoS ADP-ribosyltransferase | All seven isoforms | 6 - 19 µM (pan-inhibitor) | [1] |
| GST Pull-Down | Binding to Raf-1 | All seven isoforms | Dose-dependent disruption | [1] |
Detailed methodologies from key experiments are provided to facilitate experimental replication and design.
The initial identification of this compound was performed using a fluorescence polarization-based 14-3-3 binding assay [1].
This assay validated this compound's ability to disrupt interactions with full-length client proteins [1].
This functional assay measures the ability of 14-3-3 to act as a cofactor for ExoS, a bacterial ADP-ribosyltransferase [1].
The crystal structure of 14-3-3ζ in complex with this compound was solved to a resolution of 2.39 Å [1] [3].
This compound is primarily a research tool for probing 14-3-3 biology, with potential for future therapeutic development [1] [5].
The table below summarizes the core identifying information and chemical structure of FOBISIN 101.
| Property | Description |
|---|---|
| IUPAC Name | Trisodium 4-[[4-formyl-3-[[hydroxy(oxido)phosphoryl]oxymethyl]-6-methyl-5-oxidopyridin-2-yl]diazenyl]benzoate [1] |
| CAS Number | 1370281-06-3 [1] [2] |
| Synonyms | FOBISIN101 [1] [2] |
| Molecular Formula | C₁₅H₁₁N₃Na₃O₈P [1] [2] |
| Molecular Weight | 461.21 g/mol [1] [2] |
| SMILES | P(=O)([O-])(O)OCC1=C(/N=N/C2=CC=C(C([O-])=O)C=C2)C(=NC(C)=C1[O-])C=O.[Na+].[Na+].[Na+] [1] |
| Purity | >98% [1] [2] |
| Storage | 2 years at -20°C (Powder); 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO [1] |
This compound acts as a pan-inhibitor of 14-3-3 protein-protein interactions. Its potency across various assays and isoforms is detailed in the following table.
| Assay Type | Target / Interaction | Reported IC₅₀ / Potency |
|---|---|---|
| Fluorescence Polarization [3] | 14-3-3ζ binding to PRAS40 | IC₅₀ = 9.3 µM [1] [3] [2] |
| Fluorescence Polarization [3] | 14-3-3γ binding to PRAS40 | IC₅₀ = 16.4 µM [1] [3] [2] |
| Functional Assay [3] | Stimulation of ExoS ADP-ribosyltransferase by all seven 14-3-3 isoforms | IC₅₀ = 6–19 µM [1] [3] |
| GST Affinity Chromatography [3] | Disruption of 14-3-3 binding to full-length Raf-1 and PRAS40 | Effective disruption in a dose-dependent manner [3] |
| TR-FRET Assay [4] | Disruption of 14-3-3ζ interaction with phosphorylated Bad peptide | Validated as a known inhibitor in the assay [4] |
The mechanism and binding mode of this compound have been rigorously characterized through structural and biophysical methods.
This compound is a phosphoserine/threonine-mimetic agent that binds to the conserved amphipathic groove of 14-3-3 proteins, thereby competing with client proteins [3]. Its key structural features include a pyridoxal-phosphate moiety linked to a p-aminobenzoate group via an N=N bond [3].
X-ray crystallography of this compound soaked with 14-3-3ζ crystals revealed a unique mechanism of inhibition. Upon exposure to synchrotron radiation during data collection, the double bond linking the two moieties was reduced, leading to the formation of a covalent adduct with the side chain of Lysine 120 (Lys120) in the binding groove [3]. This covalent linkage, involving the exocyclic nitrogen atom of this compound, results in persistent inactivation of 14-3-3 [3]. The phosphate group of the inhibitor also interacts with the side chains of Lys49 and Asn173 of 14-3-3ζ [3].
The following diagram illustrates this covalent binding interaction within the 14-3-3ζ binding groove.
The biological data for this compound was generated using several key biochemical and biophysical assays:
Fluorescence Polarization (FP) Binding Assay: This was the primary high-throughput screening method used to identify this compound [3] [4]. The assay measures the disruption of binding between a fluorescently labeled phosphopeptide (e.g., derived from pS259-Raf-1) and a purified 14-3-3 protein. A decrease in polarization indicates that the test compound is successfully inhibiting the interaction [3] [4].
GST Pull-Down Assay: This method was used to confirm the inhibitor's efficacy against full-length client proteins. Glutathione S-transferase (GST) is fused to 14-3-3 and immobilized on glutathione beads. Cell lysates containing binding partners like Raf-1 or PRAS40 are incubated with the beads in the presence or absence of this compound. The amount of client protein retained on the beads is then analyzed via Western blot, demonstrating a dose-dependent release of the client protein upon inhibitor addition [3].
Functional Assay (Exoenzyme S Stimulation): This assay evaluates the functional consequence of 14-3-3 inhibition. The bacterial exoenzyme S (ExoS) is an ADP-ribosyltransferase whose activity is significantly stimulated upon binding to 14-3-3 proteins. By measuring the decrease in ADP-ribosylation activity in the presence of this compound, researchers can determine its potency in neutralizing a 14-3-3-dependent function, confirming it is a pan-isoform inhibitor [3].
Time-Resolved FRET (TR-FRET) Assay: A homogenous, miniaturized assay developed for high-throughput screening. It utilizes Europium-labeled 14-3-3 as a donor and a Dy647-labeled phosphorylated Bad peptide as an acceptor. Upon their interaction, FRET occurs. Inhibitors like this compound disrupt this complex, reducing the FRET signal. This "mix-and-read" assay is robust and suitable for ultra-high-throughput screening [4].
This compound represents a valuable chemical biology tool for probing 14-3-3 function. The 14-3-3 protein family are major signaling hubs in eukaryotic cells, controlling processes like apoptosis, proliferation, and stress responses through interactions with hundreds of client proteins [3] [4]. Dysregulation of 14-3-3 is implicated in cancer and neurodegenerative diseases, making these proteins promising therapeutic targets [3] [5].
As a research tool, this compound has been critical for validating 14-3-3-dependent cellular processes and serves as a positive control in developing new screening methodologies, such as TR-FRET and surface plasmon resonance imaging (SPRi) assays [4] [6]. The discovery of its unique radiation-triggered covalent binding mode also suggests that similar molecules could be developed as a novel class of radiation-activated therapeutic agents [3].
FOBISIN101 (FOurteen-three-three BInding Small molecule INhibitor 101) represents a significant breakthrough in the targeting of 14-3-3 proteins, a family of conserved regulatory molecules that control diverse cellular processes through phosphoserine/phosphothreonine-dependent interactions with client proteins. Discovered through chemical screening of the LOPAC library, FOBISIN101 effectively disrupts 14-3-3 protein-protein interactions (PPIs) and has emerged as a valuable chemical probe for investigating 14-3-3 biology and therapeutic potential [1]. The 14-3-3 protein family consists of seven isoforms in mammals (β, ε, γ, η, σ, τ, and ζ) that function as critical signaling hubs by modulating the activity, localization, and stability of hundreds of client proteins involved in apoptosis, cell cycle progression, and stress response pathways [1] [2].
The therapeutic relevance of 14-3-3 proteins stems from their dysregulation in human diseases, particularly in cancer and neurodegenerative disorders. Multiple 14-3-3 isoforms are overexpressed in various cancers, with 14-3-3ζ specifically correlated with poor prognosis in breast, lung, and head and neck cancers [2]. In neurological conditions such as Parkinson's and Alzheimer's diseases, altered 14-3-3 client interactions contribute to pathological processes including α-synuclein toxicity and Tau hyperphosphorylation [2]. FOBISIN101 thus provides a foundational chemical scaffold for developing targeted therapeutic strategies against 14-3-3-mediated diseases, offering insights into both inhibitor design and 14-3-3 biology.
Comprehensive biochemical characterization has yielded substantial quantitative data on FOBISIN101's binding affinity and inhibitory potency across multiple 14-3-3 isoforms and client proteins. The compound demonstrates consistent mid-micromolar affinity against various 14-3-3 isoforms, with some variation depending on the specific assay format and client protein being evaluated.
Table 1: Binding Affinity and Inhibitory Potency of FOBISIN101
| 14-3-3 Isoform | Client Protein/Assay | Affinity/Potency (IC₅₀) | Experimental Method | Citation |
|---|---|---|---|---|
| 14-3-3ζ | PRAS40 | 9.3 μM | ELISA | [1] |
| 14-3-3γ | PRAS40 | 16.4 μM | ELISA | [1] |
| 14-3-3ζ | Exoenzyme S activation | 6-19 μM | Functional ADP-ribosyltransferase assay | [1] |
| 14-3-3γ | Exoenzyme S activation | 6-19 μM | Functional ADP-ribosyltransferase assay | [1] |
| Multiple isoforms | Raf-1 binding | Dose-dependent inhibition | GST affinity chromatography | [1] |
| 14-3-3 proteins | R18 peptide competition | ~30% inhibition at 50 μM | SPRi competition assay | [3] |
The structural characterization of FOBISIN101 bound to 14-3-3ζ (PDB ID: 3RDH) provides critical insights into its binding mechanism. Key structural parameters from the crystal structure reveal specific molecular interactions that facilitate 14-3-3 inhibition.
Table 2: Structural Parameters of FOBISIN101-14-3-3ζ Complex
| Parameter | Value | Significance |
|---|---|---|
| Resolution | 2.39 Å | Allows detailed analysis of binding interactions |
| Binding site | Amphipathic groove | Client protein binding region |
| Covalent linkage | Lys120 | X-ray induced reduction creates diazene adduct |
| Phosphate interaction | Lys49, Asn173 | Mimics phosphoserine binding |
| Pyridoxal ring contact | Ile217 | Van der Waals interactions |
| Space group | P6₅ | Crystal packing parameters |
| Unit cell dimensions | a=b=94.745 Å, c=237.862 Å, α=β=90°, γ=120° | Crystallographic parameters |
The molecular mechanism of FOBISIN101 inhibition involves both non-covalent binding and an unexpected covalent component revealed through structural biology approaches. The compound consists of a pyridoxal-phosphate moiety linked to a p-aminobenzoate group via an N=N bond, creating a structure that mimics phosphoserine-containing peptide motifs recognized by 14-3-3 proteins [1]. Crystallographic analysis of the FOBISIN101-14-3-3ζ complex demonstrated that the double bond linking these moieties undergoes X-ray-induced reduction during data collection, resulting in covalent linkage to Lys120 within the binding groove and persistent 14-3-3 inactivation [1] [4].
The binding interactions involve multiple critical contact points within the 14-3-3 binding cleft. The phosphate group of FOBISIN101 interacts with Lys49 and Asn173, key residues that normally coordinate phosphorylated client peptides, while the pyridoxal ring makes van der Waals contact with Ile217 [1]. Surprisingly, the covalent adduct formation shifts the phosphate group approximately 4Å from the typical phosphoserine binding site toward Lys120, suggesting a unique inhibition mechanism that structurally disrupts the client protein binding groove [1]. Mutagenesis studies confirmed the importance of Arg56 and Arg60 in binding non-covalent FOBISIN101, supporting a model where the compound occupies the client protein binding site through both phosphate-mediated polar interactions and aromatic ring stacking [1].
Figure 1: Molecular interactions between FOBISIN101 and 14-3-3 binding groove residues
The original identification of FOBISIN101 was achieved through a fluorescence polarization-based high-throughput screening approach targeting 14-3-3/client protein interactions. The experimental workflow involved:
Assay Principle: Fluorescence polarization measures molecular rotation by detecting changes in polarized emission, where bound fluorescent ligands rotate more slowly than free ligands, producing higher polarization values [1].
Probe Design: A fluorescently labeled pS259-Raf-1 peptide was used as the probe, containing the recognized 14-3-3 binding motif RSXpSXP [1].
Screening Protocol: The LOPAC library (Library of Pharmacologically Active Compounds) was screened against 14-3-3γ protein. Compounds were tested at appropriate concentrations (typically 10-100 μM) in buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.5 mM DTT, and 0.05% Tween-20 [1].
Hit Identification: FOBISIN101 was identified by its ability to reduce fluorescence polarization values, indicating disruption of the 14-3-3γ/pS259-Raf-1 peptide interaction [1].
Counter-screening: Specificity was confirmed through additional assays excluding fluorescent interference or non-specific binding effects [1].
A highly sensitive homogeneous TR-FRET assay was developed to monitor 14-3-3 interactions with client proteins like Bad, providing an alternative method for evaluating FOBISIN101 activity:
Assay Components: Europium-labeled 14-3-3ζ serves as FRET donor with Dy647-labeled phosphorylated Bad peptide (Dy647-LSPFRGRSR[pS]APPNLWA) as FRET acceptor [5].
Assay Optimization: Through titration studies, robust conditions were established with signal-to-background ratio >20 and Z' values >0.7, making it suitable for high-throughput screening [5].
Miniaturization: The assay was successfully adapted to 1,536-well format for ultra-high-throughput screening without sacrificing performance [5].
Validation: FOBISIN101 and known peptide inhibitor R18 demonstrated dose-dependent inhibition in this assay format, validating its utility for compound evaluation [5].
Figure 2: Experimental workflow for FOBISIN101 identification and characterization
SPRi technology has been applied to screen small molecule microarrays (SMMs) containing FOBISIN101 and related compounds:
Chip Preparation: Gold-coated SPRi chips were functionalized with SH-(PEG)ₙ-COOH and SH-(PEG)ₙ-OH (1:10 ratio) using thiol-gold chemistry [3].
Compound Immobilization: Small molecules containing amino or hydroxy groups were covalently attached via EDC/NHS chemistry, creating microarrays with 250 μM features [3].
Binding Measurements: 14-3-3ζ protein was flowed over the chip surface, and binding was detected through changes in local refractive index [3].
Specificity Controls: Binding to mutant 14-3-3ζ (K49E) and unrelated proteins (PtpA, BirA) assessed specificity, while competition with R18 peptide confirmed binding site location [3].
Kinetic Analysis: Real-time binding signals allowed determination of association and dissociation rates for quantitative affinity measurements [3].
14-3-3 proteins regulate critical cellular processes through interactions with hundreds of client proteins. FOBISIN101 has demonstrated efficacy in disrupting multiple 14-3-3/client interactions:
Raf-1 Regulation: 14-3-3 binding to pS259-Raf-1 maintains Raf-1 in an inactive state, and FOBISIN101 disrupts this interaction, potentially affecting MAPK signaling [1].
Apoptosis Control: 14-3-3 sequesters phosphorylated Bad (pS136) in the cytoplasm, preventing its pro-apoptotic function at mitochondria. FOBISIN101 interferes with this survival mechanism [5] [2].
Metabolic Signaling: 14-3-3 binding to PRAS40 regulates mTOR signaling and cell growth, a interaction blocked by FOBISIN101 in dose-dependent manner [1].
Bacterial Toxin Activation: 14-3-3 proteins activate Exoenzyme S ADP-ribosyltransferase from Pseudomonas aeruginosa, a function neutralized by FOBISIN101 with IC₅₀ of 6-19 μM [1].
The therapeutic potential of FOBISIN101 stems from its ability to modulate these diverse pathways, particularly in disease contexts where 14-3-3/client interactions are dysregulated.
Figure 3: Key signaling pathways modulated by FOBISIN101 through 14-3-3 inhibition
The pathophysiological significance of 14-3-3 proteins underscores the potential therapeutic value of FOBISIN101 and related inhibitors:
Oncogenic Signaling: 14-3-3ζ is overexpressed in multiple cancer types and promotes tumor progression through interactions with oncogenic pathways. In breast cancer, 14-3-3ζ binds the p85 subunit of PI3 kinase, enhancing Akt activation and cell survival [2]. 14-3-3 proteins also inactivate tumor suppressors like p53 and p21, further supporting malignant transformation [2].
Neurodegenerative Mechanisms: In Parkinson's disease, impaired 14-3-3 binding to LRRK2 and α-synuclein contributes to dopaminergic neuron toxicity [2]. Alzheimer's disease involves enhanced 14-3-3 binding to hyperphosphorylated Tau protein in neurofibrillary tangles [2].
Novel Therapeutic Concept: The unexpected X-ray induced covalent modification of 14-3-3 by FOBISIN101 suggests a unique approach for developing radiation-triggered therapeutic agents against 14-3-3-mediated diseases [1] [4].
FOBISIN101 represents a foundational chemical scaffold for 14-3-3 PPI inhibition with demonstrated efficacy across multiple biochemical and cellular contexts. Its mid-micromolar binding affinity, combined with its unique covalent inhibition mechanism under specific conditions, provides valuable insights for future inhibitor development. The comprehensive experimental methodologies established for characterizing FOBISIN101 activity—from fluorescence polarization and TR-FRET to SPRi and structural biology—create a robust framework for evaluating next-generation 14-3-3 inhibitors.
Once you have located the relevant data, you can structure it using the framework below. This template incorporates the best practices for pathway modeling, which emphasize reusability, clear scope, and standardized identifiers [1].
Topic: [Ex: Canonical TGF-β Signaling] 1. Pathway Overview and Biological Function
2. Detailed Signaling Mechanism This section should detail the step-by-step molecular events, from ligand-receptor binding to the final nuclear event and target gene regulation.
3. Key Molecular Components and Identifiers Using standardized naming conventions and identifiers is critical for computational analysis and clarity [1].
| Component Type | Common Name | Standardized Identifier (e.g., UniProt, Ensembl, ChEBI) | Role in Pathway |
|---|---|---|---|
| Ligand | TGF-β1 | P01137 | Binds to and activates receptor complex |
| Type I Receptor | TGFBR1 | P36897 | Phosphorylates R-SMADs |
| R-SMAD | SMAD2 | Q15796 | Transduces signal to nucleus |
| I-SMAD | SMAD7 | O15105 | Provides negative feedback |
| Target Gene | PAI-1 | P05121 | Example of a pathway-regulated gene |
4. Experimental Workflow for Pathway Analysis Based on common methodologies in the search results [2] [3].
For creating professional diagrams, Graphviz is a powerful tool that uses a plain-text DOT language to generate high-quality images, perfect for version control and reproducible research [4] [5]. Below is a generic template that you can adapt once you have the data for Fobisin.
Step 1: Install Graphviz You need to install both the Graphviz engine and the Python wrapper.
Step 2: Adapt and Run the DOT Script Here is a sample script that defines a generic signaling pathway. You can replace the labels and connections with the specific components of your pathway of interest.
Generic template for a signaling pathway. Replace labels and connections with Fobisin-specific data.
This script will produce a diagram that visualizes the logical relationships and feedback loops within a pathway, which is crucial for understanding its dynamics [6] [1].
FOBISIN 101 (FOurteen-three-three BInding Small molecule INhibitor 101) was identified from a chemical screen as a phosphoSer/Thr-mimetic agent that effectively disrupts the interaction between 14-3-3 proteins and multiple client partners [1]. Its chemical identity is summarized below.
| Property | Description |
|---|---|
| IUPAC Name | 4-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoate [1] |
| CAS Number | 1370281-06-3 [2] |
| Molecular Formula | C₁₅H₁₁N₃Na₃O₈P [2] |
| Molecular Weight | 461.209 g/mol [2] |
| Chemical Description | Trisodium salt [2] |
| Purity | >98% (HPLC) [2] |
This compound acts as a pan-14-3-3 inhibitor, disrupting interactions with various client proteins across all seven mammalian isoforms [1]. Key quantitative data from foundational experiments are summarized in the following table.
| Assay Type | Target / Functional Readout | Reported IC₅₀ / Effect |
|---|---|---|
| ELISA Binding Assay [1] | 14-3-3ζ binding to PRAS40 | 9.3 μM |
| ELISA Binding Assay [1] | 14-3-3γ binding to PRAS40 | 16.4 μM |
| Functional Assay [1] | Stimulation of ExoS ADP-ribosyltransferase by all seven 14-3-3 isoforms | 6 - 19 μM |
| GST Pull-Down Assay [1] | Disruption of 14-3-3 binding to full-length Raf-1 and PRAS40 | Dose-dependent release of client proteins |
The pathway below illustrates the cellular role of 14-3-3 proteins and the level at which this compound exerts its inhibitory effect.
Diagram 1: this compound inhibits the formation of 14-3-3/client protein complexes, which normally promote cell survival. By disrupting these interactions, this compound can shift the balance toward apoptosis (programmed cell death), highlighting its potential as an anti-cancer therapeutic [1] [3].
The crystal structure of 14-3-3ζ in complex with this compound revealed a unique and unexpected mechanism of inhibition [1].
The experimental workflow that led to these findings is outlined below.
Diagram 2: The key experimental workflow from the initial discovery of this compound to the elucidation of its unique covalent mechanism of action [1].
For researchers looking to validate or build upon these findings, here are the core methodologies from the foundational study [1].
Fluorescence Polarization (FP)-Based Screening
GST Pull-Down Assay
Direct Binding ELISA
Exoenzyme S (ExoS) ADP-ribosyltransferase Activation Assay
This compound is significant as it represents an entirely unique class of 14-3-3 inhibitors. The discovery of its X-ray-triggered covalent mechanism suggests that this compound-like molecules could be developed as radiation-triggered therapeutic agents for the treatment of 14-3-3-mediated diseases, such as cancer [1].
The 14-3-3 protein family is a promising therapeutic target because it controls numerous signaling nodes. Its dysregulation contributes to the pathogenesis of various cancers and neurodegenerative disorders [3]. As a small molecule, this compound offers advantages over peptide-based inhibitors for potential therapeutic development.
FOBISIN 101 (Cat. No. DC21019) is a characterized small molecule inhibitor identified for its ability to disrupt protein-protein interactions [1].
This compound functions as a pan-inhibitor of the 14-3-3 family of adapter proteins [2]. The 14-3-3 proteins are phosphoserine/threonine-recognition molecules that form clamp-like structures to bind over 200 client proteins, thereby controlling central signaling pathways that influence cell fate, including proliferation and apoptosis [2]. By dysregulating these pathways, 14-3-3 proteins contribute to diseases like cancer and neurodegenerative disorders [2].
This inhibitor effectively blocks the ability of all seven 14-3-3 isoforms (β, ϵ, γ, η, σ, τ, and ζ) to interact with partner proteins [2]. It neutralizes 14-3-3's function by binding to the conserved amphipathic groove, which is the same site used for binding phosphorylated client peptides [2] [3].
The following diagram illustrates the core mechanism of this compound inhibition within a simplified 14-3-3 signaling context:
Diagram 1: this compound competitively inhibits 14-3-3/client protein complex formation.
The molecular mechanism was elucidated by an X-ray crystal structure of 14-3-3ζ in complex with this compound (PDB ID: 3RDH) [3]. The structure revealed a unique, radiation-induced covalent inhibition [2].
The table below summarizes the key quantitative data that characterizes the inhibitory profile of this compound.
| Assay Type | Target / Interaction | IC₅₀ / Effective Concentration | Context / Notes |
|---|---|---|---|
| Fluorescence Polarization [2] | 14-3-3γ binding to pS259-Raf-1 peptide | Identified as a hit | Initial screen of the LOPAC library. |
| ELISA [1] [2] | 14-3-3ζ binding to PRAS40 | 9.3 µM | Half-maximal inhibitory concentration. |
| ELISA [1] [2] | 14-3-3γ binding to PRAS40 | 16.4 µM | Half-maximal inhibitory concentration. |
| Functional Assay [1] [2] | Stimulation of ExoS ADP-ribosyltransferase | 6 - 19 µM | Pan-inhibition across all seven 14-3-3 isoforms. |
The comprehensive characterization of this compound involved several biochemical and structural biology techniques.
The discovery of this compound's mechanism opens up novel therapeutic avenues, particularly in oncology [4].
This compound is a foundational chemical biology tool and a promising therapeutic lead. Its well-characterized activity as a pan-14-3-3 inhibitor, unique covalent mechanism triggered by radiation, and ability to disrupt critical protein-protein interactions make it a valuable molecule for further investigating 14-3-3 biology and for developing novel, targeted anti-cancer strategies.
This compound (Fourteen-three-three Binding Small molecule INhibitor 101) represents a significant breakthrough in the targeting of 14-3-3 proteins, which constitute a family of phosphoserine/threonine-recognition proteins that regulate numerous critical signaling pathways. Identified through systematic chemical screening efforts, this compound effectively disrupts 14-3-3 protein-protein interactions (PPIs) with various client proteins including Raf-1 and PRAS40 (proline-rich AKT substrate, 40 kDa) [1]. The 14-3-3 protein family encompasses seven mammalian isoforms (β, ϵ, γ, η, σ, τ, and ζ) that function as adaptor proteins controlling diverse physiological and pathophysiological processes [1]. These proteins recognize specific phosphomotifs in client proteins: RSxpS/TxP (mode 1), RxxxpS/TxP (mode 2), and pS/TX-COOH (mode 3), where "x" represents any amino acid and "pS/T" indicates phosphoserine or phosphothreonine [1].
The significance of this compound stems from the critical role that 14-3-3 proteins play in human diseases, particularly in cancer progression and neurodegenerative disorders. Clinical investigations in oncology have demonstrated a strong correlation between upregulated 14-3-3 levels, especially the ζ isoform, and poor survival outcomes in cancer patients [2]. In neurological conditions such as Parkinson's and Alzheimer's diseases, dysregulated 14-3-3/client protein interactions contribute to disease pathology, positioning 14-3-3 proteins as promising therapeutic targets [2]. This compound provides researchers with a powerful chemical biology tool to interrogate these diverse 14-3-3-mediated signaling networks and potentially develop novel therapeutic strategies.
This compound is chemically described as 4-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoate [1]. This unique structure consists of a pyridoxal-phosphate moiety linked to p-aminobenzoate via an N=N bond, creating a phosphoSer/Thr-mimetic compound that competitively occupies the phosphopeptide-binding groove of 14-3-3 proteins. The compound functions as a pan-14-3-3 inhibitor, demonstrating efficacy against all seven isoforms with half-maximal inhibitory concentration (IC₅₀) values ranging from 6-19 μM in functional assays [1].
A remarkable characteristic of this compound revealed through structural biology approaches is its capacity for radiation-triggered covalent inhibition. When subjected to X-ray irradiation during crystallography data collection, this compound undergoes bond reduction that creates a covalent linkage between its exocyclic nitrogen atom and the side chain terminal nitrogen of Lys120 within the binding groove of 14-3-3ζ [1]. This unexpected covalent adduct formation leads to persistent 14-3-3 inactivation, suggesting that this compound-like molecules could potentially be developed as radiation-triggered therapeutic agents for treating 14-3-3-mediated diseases [1].
Table 1: Key Structural Interactions Between this compound and 14-3-3ζ
| Structural Element | Interaction Type | 14-3-3 Residues Involved | Functional Significance |
|---|---|---|---|
| Exocyclic nitrogen | Covalent bond | Lys120 | Persistent inactivation |
| Phosphate group | Ionic interactions | Lys49, Asn173 | Anchors compound in binding groove |
| Pyridoxal ring | van der Waals contacts | Ile217 | Stabilizes binding conformation |
| Solvent molecule | Bridging interaction | Arg56, Arg127 | Enhances binding affinity |
The crystal structure of the this compound/14-3-3ζ complex (PDB accession code available in original publication) revealed that the compound binds to the basic surface of the peptide-binding groove of each 14-3-3 monomer, with the phosphate group of this compound positioned approximately 4 Å away from the typical phosphoserine binding site, toward Lys120 [1]. This structural rearrangement explains the potent inhibitory effect of this compound on 14-3-3/client protein interactions.
The fluorescence polarization (FP) assay serves as a high-throughput screening method for identifying and characterizing 14-3-3 inhibitors like this compound. This technique measures the change in polarization of fluorescently labeled peptides when bound to 14-3-3 proteins, allowing quantitative assessment of compound inhibition efficacy [1].
GST pull-down assays evaluate the ability of this compound to disrupt interactions between 14-3-3 proteins and full-length client proteins under more physiologically relevant conditions than peptide-based assays [1]. This method assesses compound efficacy in complex biological mixtures like cell lysates.
The experimental workflow for these key assays is visually summarized in the following diagram:
This enzyme-linked immunosorbent assay (ELISA) format provides quantitative determination of this compound potency by measuring its ability to disrupt 14-3-3/client protein interactions, yielding precise IC₅₀ values [1].
This functional assay evaluates this compound's ability to inhibit 14-3-3-mediated stimulation of ExoS ADP-ribosyltransferase activity, providing insights into compound efficacy against nonphosphorylated client proteins [1].
Table 2: Summary of this compound Potency Across Different Assay Systems
| Assay Type | Target Interaction | Measured IC₅₀ Values | Key Applications |
|---|---|---|---|
| Fluorescence Polarization | 14-3-γ/pS259-Raf-1 peptide | ~10-20 μM | High-throughput screening, initial compound characterization |
| GST Pull-Down | 14-3-3/Full-length Raf-1 or PRAS40 | Effective at 10-25 μM | Validation in complex biological contexts, isoform specificity profiling |
| Direct Binding ELISA | 14-3-3ζ/PRAS40 | 9.3 μM | Precise IC₅₀ determination, quantitative comparison between compounds |
| 14-3-3γ/PRAS40 | 16.4 μM | Isoform selectivity assessment | |
| ExoS Functional Assay | 14-3-3/ExoS (all isoforms) | 6-19 μM (varies by isoform) | Functional consequences, nonphosphorylated client inhibition |
Determining the atomic-resolution structure of the this compound/14-3-3 complex provides critical insights into the molecular mechanism of inhibition and reveals the unexpected covalent modification triggered by X-ray irradiation [1].
For all concentration-response experiments, dose-response curves should be generated by plotting compound concentration versus percentage inhibition or residual binding. IC₅₀ values are determined by fitting data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism):
[ Y = Bottom + \frac{Top - Bottom}{1 + 10^{(LogIC_{50} - X) \times HillSlope}} ]
where Y represents response, X represents logarithm of compound concentration, Top and Bottom represent plateaus of the curve, and HillSlope describes curve steepness.
The following diagram illustrates the multifaceted mechanism of this compound and its therapeutic implications:
The experimental protocols outlined for this compound provide a comprehensive framework for targeting 14-3-3 PPIs, which represent promising therapeutic strategies for diverse diseases. In oncology, this compound can suppress 14-3-3-enhanced cell survival pathways, potentially sensitizing cancer cells to conventional therapies [2]. For neurological disorders like Parkinson's disease, where 14-3-3/client interactions are impaired, this compound serves as a valuable research tool to understand pathophysiological mechanisms, though therapeutic application would require careful consideration of whether inhibition or enhancement of 14-3-3 function is desirable in specific contexts [2].
The unique radiation-triggered covalent inactivation property of this compound suggests potential development as a radiation-activated prodrug for localized therapeutic effects, particularly in oncology applications where radiotherapy is already part of standard treatment [1]. This innovative approach could enable spatially controlled 14-3-3 inhibition with reduced systemic toxicity.
This compound represents a structurally characterized and functionally validated chemical probe for disrupting 14-3-3 protein-protein interactions. The comprehensive experimental protocols detailed in this application note—spanning biophysical binding assays, functional biochemical assessments, and structural characterization methods—provide researchers with robust methodologies to investigate 14-3-3 biology and develop novel therapeutic strategies targeting this important protein family. The unique covalent inactivation mechanism triggered by radiation exposure further expands potential applications as a novel class of 14-3-3 inhibitors that may be developed as radiation-triggered therapeutic agents.
The table below summarizes the key biochemical and functional data for FOBISIN 101 as reported in foundational studies.
| Assay Type | Target / Functional Readout | Reported IC₅₀ / Effect | Key Findings |
|---|---|---|---|
| ELISA [1] | Binding of 14-3-3ζ to PRAS40 | 9.3 μM | Disrupts phosphoprotein binding to 14-3-3ζ. |
| ELISA [1] | Binding of 14-3-3γ to PRAS40 | 16.4 μM | Disrupts phosphoprotein binding to 14-3-3γ. |
| Functional Assay [1] | Stimulation of ExoS ADP-ribosyltransferase by all seven 14-3-3 isoforms | 6 - 19 μM | Pan-14-3-3 inhibitor; blocks function of both phosphorylated and non-phosphorylated client proteins. |
| GST Pull-Down [1] | Interaction of 14-3-3 with Raf-1 and PRAS40 | Effective disruption (dose-dependent) | Blocks interaction with full-length client proteins in cell lysates. |
Here are detailed methodologies for key experiments involving this compound, as described in the literature.
This homogenous, mix-and-read assay is suitable for high-throughput screening to identify compounds that disrupt 14-3-3/client protein interactions [2].
This label-free method uses small molecule microarrays to screen for antagonists and study binding kinetics [3].
This method validates the ability of this compound to disrupt the interaction between 14-3-3 and full-length client proteins in a complex mixture [1].
This compound targets the central hub function of 14-3-3 proteins. The diagram below illustrates its mechanism and the experimental workflow for the TR-FRET assay.
Figure 1. this compound disrupts the 14-3-3 anti-apoptotic pathway. Survival signals lead to Bad phosphorylation, enabling 14-3-3 binding and sequestering Bad away from mitochondria, thus inhibiting apoptosis. This compound inhibits this protein-protein interaction.
The experimental workflow for validating this disruption via TR-FRET is outlined below.
Figure 2. TR-FRET assay workflow for screening 14-3-3 inhibitors.
FOBISIN 101 (FOurteen-three-three BInding Small molecule INhibitor 101) is a phosphoserine/threonine-mimetic small molecule identified from a chemical screen to disrupt the 14-3-3 family of protein-protein interactions [1] [2]. It effectively acts as a pan-14-3-3 inhibitor, blocking interactions with various client proteins and showing potential as a therapeutic agent for 14-3-3-mediated diseases such as cancer [1] [3].
The table below summarizes the key inhibitory concentrations (IC₅₀) of this compound across different assays and 14-3-3 isoforms.
Table 1: Summary of this compound Inhibitory Activity
| Assay Type / Target Interaction | 14-3-3 Isoform(s) Tested | Reported IC₅₀ Value | Citation |
|---|---|---|---|
| Fluorescence Polarization (Initial Screen) | 14-3-3γ | Identified as a hit | [1] |
| ELISA (PRAS40 binding) | 14-3-3ζ | 9.3 µM | [1] [4] [5] |
| ELISA (PRAS40 binding) | 14-3-3γ | 16.4 µM | [1] [4] [5] |
| ExoS ADP-ribosyltransferase Activation | All seven isoforms | 6 - 19 µM | [1] |
This protocol was used for the initial high-throughput screening of compounds, including this compound, from a chemical library [1].
This protocol validates the functional inhibitory effect of this compound on interactions between 14-3-3 and its full-length client proteins, such as Raf-1 and PRAS40 [1].
This protocol assesses the functional consequence of this compound inhibition on a 14-3-3-dependent enzymatic activity [1].
The following diagram illustrates the logical workflow for characterizing a 14-3-3 inhibitor like this compound, from initial screening to mechanistic studies.
This compound inhibits 14-3-3 interactions with critical client proteins like Raf-1 and PRAS40, which are nodes in major cell signaling pathways. The diagram below situates this inhibition within a simplified signaling context.
The crystal structure of 14-3-3ζ in complex with this compound (PDB ID: 3RDH) revealed a unique mechanism of action [1] [6]. During X-ray data collection, the double bond in this compound was reduced, leading to the covalent linkage of its pyridoxal-phosphate moiety to Lysine 120 (Lys120) in the binding groove of 14-3-3. This covalent modification permanently blocks the amphipathic groove, preventing client protein binding and leading to persistent inactivation [1]. This suggests a potential for developing this compound-like molecules as radiation-triggered therapeutic agents.
Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, including signal transduction, cell cycle regulation, and immune response [1] [2]. Aberrant PPIs are directly linked to numerous diseases, such as cancer, neurodegenerative disorders, and infectious diseases, making them attractive yet challenging therapeutic targets [1]. This document provides a consolidated guide of contemporary methodologies—from computational prediction to experimental validation—to facilitate the study of PPIs for drug discovery professionals. The protocols herein are designed to be adapted for a wide range of proteins of interest, including "Fobisin-101".
Computational methods provide a high-throughput, cost-effective starting point for identifying and characterizing PPIs.
This protocol uses deep learning to predict interactions directly from amino acid sequences [2] [3].
For proteins with known or predicted structures (e.g., from PDB or AlphaFold), the Protein-Ligand Interaction Profiler (PLIP) can characterize the atomic-level details of the interaction interface [4] [5].
Diagram 1: Workflow for structural analysis of a PPI using the PLIP tool.
Computational predictions require experimental validation. The following table compares two cornerstone methods.
| Method | Principle | Key Output | Throughput | Information Gained |
|---|---|---|---|---|
| Co-Immunoprecipitation (Co-IP) [1] [2] | Immunoaffinity capture of a protein complex from cell lysate | Co-precipitation of binding partners on a western blot | Medium | Confirms interaction in a near-physiological cellular context |
| Surface Plasmon Resonance (SPR) [1] | Real-time measurement of binding to an immobilized protein | Binding affinity (KD), association (kon), and dissociation (koff) rates | Low | Precise, quantitative kinetics of the interaction |
This protocol confirms that two proteins interact within a cellular context [1] [2].
SPR provides detailed kinetics of the PPI [1].
Understanding the broader biological role of a PPI often requires seeing it as part of a dynamic network.
For PPIs involved in signal transduction, mathematical modeling can reveal system-level dynamics [6] [7].
Diagram 2: Iterative workflow for building and validating a mathematical model of a signaling pathway.
Integrating the protocols above creates a powerful pipeline for PPI analysis. A predicted interaction can be structurally characterized, experimentally validated, and contextualized within a dynamic pathway model. This integrated approach is crucial for drug discovery, especially for targeting "undruggable" PPIs. The key is to identify critical "hot-spot" residues that contribute disproportionately to binding energy; these are prime targets for small molecules or therapeutic peptides designed to disrupt the pathological interaction [1].
FOBISIN 101 (4-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoate) is a identified small molecule inhibitor of the 14-3-3 family of phosphoserine/threonine-recognition proteins [1]. The 14-3-3 proteins are crucial regulatory hubs in eukaryotic cells, engaging over 200 client proteins to control signaling pathways governing cell proliferation, apoptosis, and stress responses. Dysregulation of 14-3-3-mediated protein-protein interactions (PPIs) is implicated in cancers and neurodegenerative diseases, making 14-3-3 a promising therapeutic target [1] [2]. This compound effectively disrupts 14-3-3 interactions with both phosphorylated and non-phosphorylated client proteins, such as Raf-1 and PRAS40, and neutralizes the ability of 14-3-3 to stimulate exoenzyme S ADP-ribosyltransferase activity [1]. These application notes summarize the known dose-response data and provide detailed protocols for key assays used to characterize this compound.
The inhibitory potency of this compound has been quantified in several independent studies. The table below consolidates the published half-maximal inhibitory concentration (IC₅₀) values and key experimental conditions.
Table 1: Summary of this compound Dose-Response Data
| Assay Type | 14-3-3 Isoform | Binding Partner / Functional Readout | Reported IC₅₀ (μM) | Key Experimental Conditions | Citation |
|---|---|---|---|---|---|
| ELISA | ζ | PRAS40 | 9.3 | Quantitative ELISA binding assay | [1] |
| ELISA | γ | PRAS40 | 16.4 | Quantitative ELISA binding assay | [1] |
| Functional Assay | All seven isoforms | Exoenzyme S ADP-ribosyltransferase stimulation | 6 - 19 (Range) | Functional assay measuring ribosylation | [1] |
| TR-FRET | ζ | pS136-Bad peptide | Validated as inhibitor (IC₅₀ not specified) | 1,536-well ultra-HTS format; validated as a known inhibitor | [2] |
The following sections describe standardized protocols for key assays used to evaluate this compound activity.
This homogenous, mix-and-read protocol is suitable for high-throughput screening (HTS) of 14-3-3 inhibitors with high sensitivity [2].
The following diagram illustrates the key steps and components of the TR-FRET assay workflow:
This method evaluates the disruption of 14-3-3 interactions with full-length client proteins in a complex mixture [1].
This compound is a phosphoSer/Thr-mimetic small molecule that binds to the conserved amphipathic groove of 14-3-3 proteins [1]. Crystallographic studies of the 14-3-3ζ/FOBISIN 101 complex revealed an unexpected covalent modification mechanism. During X-ray data collection, the exocyclic nitrogen atom of this compound formed a covalent bond with the side-chain terminal nitrogen of Lys120 within the binding groove, leading to persistent inactivation [1]. This suggests that this compound-like molecules could be developed as a unique class of 14-3-3 inhibitors, potentially serving as radiation-triggered therapeutic agents. The phosphate group of the inhibitor interacts with Lys49 and Asn173, while the pyridoxal ring makes van der Waals contact with Ile217 [1]. The diagram below summarizes the binding mechanism and its functional consequences.
This compound has been utilized as a chemical probe and a validation tool in various screening campaigns. It has been used to:
Fumonisin B1 (FB1) is a mycotoxin produced primarily by Fusarium species fungi, including Fusarium verticillioides and Fusarium proliferatum. It is a common contaminant in corn and other cereal crops worldwide, posing significant threats to human and animal health. The International Agency for Research on Cancer (IARC) has classified FB1 as a Group 2B carcinogen (possibly carcinogenic to humans). FB1's primary mechanism of action involves disruption of sphingolipid metabolism through inhibition of ceramide synthase, leading to complex downstream effects including oxidative stress, alterations in cell signaling pathways, and induction of apoptotic processes. These properties make FB1 a valuable tool for studying cellular stress responses, apoptosis mechanisms, and cell cycle regulation in experimental models.
FB1 exerts cell-type-specific effects that must be considered when designing experiments. The table below summarizes appropriate cell lines for investigating different FB1-mediated phenomena:
Table 1: Cell Line Selection Guide for FB1 Research
| Cell Line | Origin/Tissue | FB1 Applications | Key Parameters | Response Characteristics |
|---|---|---|---|---|
| IPEC-J2 | Porcine intestinal epithelium | Barrier function, apoptosis, nutrient transport | 10-40 μg/mL for 48h [1] | Concentration-dependent viability decrease; G1 cell cycle arrest; mitochondrial apoptosis |
| HEECs | Human esophageal epithelium | Carcinogenesis studies, proliferation assays | 5-40 μmol/L for 72h [2] | Increased proliferation; G0/G1 phase decrease; apoptosis reduction |
| Caco-2 | Human colon adenocarcinoma | Intestinal barrier, oxidative stress | Concentration-dependent [1] | Oxidative stress induction; barrier function disruption |
| IHKE | Human kidney tubule | Nephrotoxicity, apoptosis | Concentration-dependent [2] | Apoptosis induction; cytotoxicity |
Stock Solution Preparation:
Working Solution Preparation:
FB1 effects are time-dependent and concentration-dependent. The following experimental setup is recommended:
Table 2: FB1 Dosing Strategy Based on Research Objectives
| Research Objective | Concentration Range | Treatment Duration | Key Assays | Expected Outcomes |
|---|---|---|---|---|
| Cytotoxicity Screening | 1-100 μg/mL | 24-72 hours | MTT, LDH, morphology | Dose-dependent viability loss [1] |
| Cell Cycle Analysis | 10-40 μg/mL | 48 hours | Flow cytometry, Western blot | G1 phase arrest; CDK/cyclin modulation [1] |
| Apoptosis Mechanisms | 20-40 μg/mL | 24-48 hours | Caspase activity, MMP, phosphatidylserine exposure | Mitochondrial pathway activation [1] |
| Proliferation Studies | 5-40 μmol/L | 72-96 hours | MTT, cell counting, colony formation | Cell-type specific stimulation/inhibition [2] |
MTT Assay Protocol:
Additional viability assays including ATP-based luminescence, resazurin reduction, or neutral red uptake can be employed for confirmation.
Phase-Contrast Microscopy:
Histological Staining (HE Staining):
Cell Staining and Analysis:
Expected Results: FB1 treatment typically induces G1 phase arrest with a corresponding decrease in S phase population. For example, in IPEC-J2 cells, G1 phase increased from 65.51% to 83.55% after FB1 treatment, while S phase decreased from 18.88% to 7.08% [1].
Western Blot Analysis of Cell Cycle Regulators:
Expected Results: FB1 typically decreases expression of PCNA, CDK2, CDK4, cyclin D1, and cyclin E1 while increasing p21 and p27 expression, consistent with G1 arrest [1]. In contrast, in human esophageal epithelial cells, FB1 may increase cyclin D1 and decrease p21/p27, explaining its proliferative effects in certain cell types [2].
Diagram 1: Cell-type specific responses to FB1 exposure. FB1 induces opposing effects in different cell types, demonstrating the importance of model selection in experimental design.
JC-1 Staining Protocol:
Expected Results: FB1 treatment (20-40μg/mL) typically causes concentration-dependent ΔΨm loss, indicated by decreased red fluorescence and increased green fluorescence [1].
Western Blot for Apoptotic Proteins:
Expected Results: FB1 typically increases expression of cleaved caspase-3, cleaved caspase-9, and Bax while decreasing Bcl-2 expression, confirming mitochondrial apoptosis pathway activation [1].
Annexin V/Propidium Iodide Staining:
Expected Results: FB1 treatment (10-40μg/mL) increases early and late apoptotic populations in a concentration-dependent manner [1].
Diagram 2: FB1-induced mitochondrial apoptosis pathway. FB1 triggers the intrinsic apoptotic pathway through mitochondrial membrane potential loss and caspase activation.
Differential Cell-Type Responses: Researchers must consider that FB1 exerts cell-type-specific effects, as demonstrated by its ability to inhibit proliferation in IPEC-J2 intestinal cells while stimulating proliferation in human esophageal epithelial cells [1] [2]. These differential responses highlight the importance of cell model selection and caution against overgeneralization of findings.
Time and Concentration Dependence: FB1 effects are typically time-dependent and concentration-dependent. Lower concentrations (≤10μg/mL) may produce minimal effects or even stimulatory responses in some cell types, while higher concentrations (20-40μg/mL) generally induce cytotoxicity and apoptosis [1]. Complete concentration-response curves and multiple time points are essential for comprehensive characterization.
Cell Culture Conditions:
FB1 Quality and Stability:
Assay Validation:
Fumonisin B1 serves as a valuable tool for investigating cellular stress responses, cell cycle regulation, and apoptotic mechanisms. These application notes provide comprehensive protocols for evaluating FB1 effects in cell culture models, with emphasis on standardized methods for cytotoxicity assessment, cell cycle analysis, and apoptosis detection. The cell-type-specific responses to FB1 highlight its utility for studying differential cellular susceptibility to toxic insults. By following these standardized protocols, researchers can generate reproducible, quantitative data on FB1-mediated cellular effects, contributing to improved understanding of mycotoxin toxicity mechanisms and potential protective strategies.
The table below summarizes the key available data for this compound, which is characterized as a small-molecule inhibitor of 14-3-3 protein-protein interactions [1].
| Property | Description |
|---|---|
| Chemical Name | 4-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoate trisodium salt [1] |
| Molecular Formula | C₁₅H₁₁N₃Na₃O₈P [1] |
| Target | 14-3-3 Proteins [1] |
| Biological Activity | Protein-Protein Interaction Inhibitor [1] |
| IC₅₀ (14-3-3ζ to PRAS40) | 9.3 µM [1] |
| IC₅₀ (14-3-3γ to PRAS40) | 16.4 µM [1] |
| Additional Activities | Blocks ability of all seven 14-3-3 isoforms to stimulate exoenzyme S (ExoS) ADP-ribosyltransferase (IC₅₀ = 6-19 µM); also disrupts 14-3-3 interactions with Raf-1 and PRAS40 [1] |
While a specific protocol for this compound microarrays is not published, a Small Molecule Microarray (SMM) method combined with Surface Plasmon Resonance Imaging (SPRi) has been successfully used to identify and validate other small-molecule inhibitors of 14-3-3ζ protein [2]. You can adapt this robust, label-free methodology to study this compound.
The following diagram outlines the core steps of this screening and validation workflow:
This section elaborates on the key steps shown in the workflow diagram.
1. Small Molecule Microarray (SMM) Fabrication [2]
2. Surface Plasmon Resonance Imaging (SPRi) Screening [2]
3. Specificity and Validation Experiments [2]
The SMM/SPRi platform serves as an excellent primary screen. To further characterize the functional activity of this compound, you can employ secondary solution-based assays:
Label-free detection methods measure the inherent biophysical properties of biomolecular interactions—such as mass or refractive index—without requiring fluorescent or radioactive tags. This allows for the study of interactions in real-time, preserving the native state of the molecules [1] [2].
Fobisin 101 is a known small-molecule inhibitor of the 14-3-3ζ protein, a member of a protein family that regulates numerous cellular signaling pathways and is a emerging therapeutic target in diseases like cancer and neurodegenerative disorders [3] [4]. Detecting its binding reliably and quantitatively is crucial for further drug development.
The following protocol is adapted from a study that successfully used SPRi to screen small molecule microarrays (SMMs) containing this compound and other 14-3-3ζ inhibitors [4].
To confirm that binding is specific to the 14-3-3ζ binding groove, two control experiments are recommended:
The table below summarizes key label-free techniques suitable for protein-ligand interaction studies, based on information from the search results.
| Technique | Principle of Detection | Applications | Key Advantages | Estimated Sensitivity / Throughput |
|---|---|---|---|---|
| SPRi | Measures refractive index change on a gold surface [1] | Protein-small molecule interactions, high-throughput screening [4] | Real-time, multiplexed, label-free, provides kinetic data [1] | High sensitivity; High throughput (e.g., 792 features) [1] |
| SPR | Measures refractive index change via a prism [1] | Binding kinetics, drug discovery [1] | Real-time, sensitive, quantitative | ~10 ng/mL for casein; Medium throughput [1] |
| Nanoporous Silicon Interferometry | Measures optical path difference (OPD) due to bound mass [5] | Protein-protein interactions in complex mixtures [5] | Compatible with complex samples (e.g., plasma), cost-effective surface | ~100 ng/mL for IgG; Medium throughput [5] |
| Bio-Layer Interferometry (BLI) | Measures interference pattern shift from a fiber optic tip [6] | Kinetic analysis, concentration determination, antibody screening [6] | Real-time, requires minimal sample purification, octet format | High sensitivity; Medium to High throughput [6] |
| Ellipsometry | Measures polarization state change of reflected light [1] | Clinical diagnosis, hormone detection [1] | Not restricted to gold surfaces, large field of view | ~1 ng/mL; Lower throughput (e.g., 12 spots) [1] |
| Microcantilevers | Measures deflection due to surface stress from molecular binding [2] | Pathogen detection, molecular recognition [2] | Very high sensitivity, label-free | High sensitivity; Low throughput [2] |
The following diagram illustrates the complete SPRi screening process.
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a highly sensitive, homogenous method suitable for high-throughput screening (HTS) of 14-3-3 inhibitors like FOBISIN 101 [1]. This method quantitatively measures the disruption of 14-3-3/client protein interactions.
For reliable results, carefully optimize key parameters. The table below summarizes critical conditions from a successfully miniaturized 1,536-well format uHTS campaign [1].
| Parameter | Optimized Condition / Value | Purpose & Notes |
|---|---|---|
| Assay Format | Homogeneous, "mix-and-read" | Suitable for automation; minimal steps [1]. |
| Reaction Volume | Miniaturized (uHTS in 1,536-well plate) | Reduces reagent consumption; enables large-scale screening [1]. |
| 14-3-3 Protein | Recombinant HexaHis-tagged 14-3-3ζ (or other isoforms) | His-tag allows detection with anti-His-Eu antibody; 14-3-3ζ was used in the validated assay [1]. |
| Client Peptide | Dy647-pS136-Bad (17 residues) | Phosphorylation at S136 is critical for 14-3-3 binding [1]. |
| Signal-to-Background | >20 | High ratio ensures a robust and distinguishable signal [1]. |
| Z' Factor | >0.7 | Indicates an excellent and highly reproducible assay for HTS [1]. |
Here are solutions to frequently encountered problems when optimizing and running this compound assays.
| Problem | Possible Cause | Solution & Recommendation |
|---|---|---|
| High Background Signal | Non-specific binding; compound interference. | Titrate protein and peptide concentrations to optimal levels. Use time-delayed TR-FRET measurement to reduce fluorescence interference from library compounds [1]. |
| Low Signal-to-Background | Protein or peptide concentration too low; inefficient labeling. | Ensure peptide is properly phosphorylated. Confirm the activity of the recombinant 14-3-3 protein. Re-optimize reagent concentrations [1]. |
| Poor Z' Factor | High well-to-well variability; signal instability. | Ensure reagents are thoroughly mixed and dispensed accurately. Use a fresh, high-quality DMSO batch for compound dissolution if DMSO is the solvent [1]. |
| This compound shows no/low inhibition | Assay conditions not optimized for disruption; solvent issue. | Include control inhibitors (e.g., peptide R18) for validation. Verify that DMSO concentration is consistent and does not affect protein stability [1]. |
This detailed protocol is adapted from the literature and can be applied to study this compound [1].
LSPFRGRSR[pS]APPNLWA). The phosphorylation site is critical [1].This compound is a pSer/Thr mimetic small molecule that binds to the amphipathic groove of 14-3-3 proteins, thereby blocking their interaction with client proteins such as Akt and Raf-1 [2]. The 14-3-3 proteins are major regulatory hubs in eukaryotic cells, and their aberrant interactions are implicated in diseases like cancer [2] [1]. The signaling pathway below illustrates this interaction and inhibition.
FOBISIN (Fourteen-three-three Binding Small molecule Inhibitor) is a potential anticancer compound identified by researchers at Emory University School of Medicine. It functions by inhibiting 14-3-3 proteins, which are adapter proteins that are dysregulated in various cancers, such as lung and breast cancer, and impact multiple pathways critical for cancer cell growth [1] [2].
A key experimental finding was that during X-ray crystallography to determine its structure, the radiation caused FOBISIN to form a permanent (covalent) bond with the 14-3-3 protein. This suggests its potential use as a "pro-drug" that could be activated by radiation therapy in a clinical setting, potentially enhancing tumor-selective treatment [1].
The diagram below illustrates the core mechanism of FOBISIN and the X-ray-induced bonding discovered during structural analysis.
FOBISIN Mechanism and X-ray Induced Bonding - This diagram shows FOBISIN's initial inhibition of the 14-3-3 protein and its subsequent covalent binding upon X-ray exposure, leading to enhanced anticancer effects.
The most critical information for your support center audience is what is currently unknown or requires updating.
| Information Gap | Implication for Researchers |
|---|---|
| No recent data (latest info is from 2011) [1] [2] | The compound may still be in early research stages; its development status is unclear. |
| No specific experimental protocols | Detailed methodologies for synthesis, handling, or assays are not provided. |
| No documented common problems | No specific troubleshooting guides for failed experiments can be constructed. |
Given the lack of recent and specific data, here are steps you can take to find the information you need:
Q1: What is this compound and what is its primary mechanism of action? this compound (also referred to as compound F1 in literature) is a small molecule inhibitor identified for its role in modulating the 14-3-3 family of phosphoserine/threonine-binding proteins [1]. Its mechanism is twofold:
Q2: What is the measured binding affinity and potency of this compound? The inhibitory strength of this compound has been characterized in several assays, as summarized below [1].
| Assay Type | Target / Function | Measured Value (IC₅₀) | Notes |
|---|---|---|---|
| ELISA | 14-3-3ζ binding to PRAS40 | 9.3 µM | Half-maximal inhibitory concentration [1] |
| ELISA | 14-3-3γ binding to PRAS40 | 16.4 µM | Half-maximal inhibitory concentration [1] |
| Functional Assay | Stimulation of ExoS ADP-ribosyltransferase | 6 - 19 µM | Pan-inhibitor; effective across all seven 14-3-3 isoforms [1] |
Improving this compound involves structure-based design and modern computational approaches.
Q3: What structural insights can guide the optimization of this compound? The crystal structure of the 14-3-3ζ/FOBISIN 101 complex (PDB ID not specified in source) reveals key interactions that can be targeted [1]:
Q4: What rational design strategies can be applied? You can leverage several structure-based principles to enhance affinity and selectivity [2]:
Q5: What modern computational tools can predict binding affinity improvements? Traditional molecular dynamics (MD) simulations and newer deep learning frameworks are highly relevant.
The following diagram illustrates a rational workflow for improving this compound, integrating these computational and experimental methods.
Q6: What are key experiments for validating this compound and its derivatives? The activity of this compound was originally characterized using a suite of biochemical and functional assays [1]. The table below outlines these key validation methods.
| Assay | Protocol Summary | Key Outcome for this compound |
|---|---|---|
| Fluorescence Polarization (FP) | Screen compounds for disruption of a fluorescently-labeled 14-3-3-binding peptide (e.g., pS259-Raf-1) binding to 14-3-3γ [1]. | Identified this compound as a primary hit from the LOPAC library [1]. |
| GST Pull-Down / Affinity Chromatography | Incubate cell lysates (containing client proteins like Raf-1 or PRAS40) with GST-14-3-3 in the presence of increasing inhibitor concentrations. Analyze bound fractions by immunoblotting [1]. | Caused dose-dependent release of full-length client proteins Raf-1 and PRAS40 from 14-3-3 [1]. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immobilize client protein (e.g., PRAS40). Add 14-3-3 protein with varying inhibitor concentrations. Detect 14-3-3 binding with specific antibody [1]. | Determined IC₅₀ values for disrupting 14-3-3/PRAS40 interaction (9.3-16.4 µM) [1]. |
| Exoenzyme S (ExoS) Functional Assay | Measure the ability of 14-3-3 proteins to activate ExoS ADP-ribosyltransferase in the presence of the inhibitor [1]. | Effectively neutralized 14-3-3-mediated activation of ExoS (IC₅₀ = 6–19 µM across all isoforms) [1]. |
| X-ray Crystallography | Soak this compound into pre-formed crystals of 14-3-3ζ. Solve the complex structure to determine the binding mode [1]. | Revealed covalent linkage to Lys120 and detailed interaction network within the binding groove [1]. |
Q7: Common issues and solutions when working with this compound.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low potency in cellular assays | Poor cell permeability or stability | Synthesize cell-permeant prodrugs (e.g., esterify phosphate group). Check compound stability in cell culture medium. [1] |
| Lack of selectivity between 14-3-3 isoforms | Pan-inhibitor nature of parent compound | Use structural data to design analogs that exploit subtle differences in iso-specific binding grooves. [6] |
| Inconsistent results in binding assays | Covalent modification under specific conditions | Control light and radiation exposure during experiments. Use uncleaved analog for reversible inhibition studies. [1] |
| Inability to reproduce crystallography findings | Unusual radiation-induced reduction during data collection | Be aware of this phenomenon. Consider using alternative structural methods like Cryo-EM for confirmation. [1] |
The table below summarizes the core biochemical and experimental characterization data for Fobisin 101 from the identified literature.
| Property | Description / Value |
|---|---|
| Full Chemical Name | 4-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoate [1] |
| Primary Target | 14-3-3 family of phosphoserine/threonine-recognition proteins (pan-inhibitor) [1] |
| Key In Vitro Findings | • Effectively blocked binding of 14-3-3 with Raf-1 and PRAS40 [1]. • Neutralized 14-3-3's ability to activate exoenzyme S ADP-ribosyltransferase [1]. • IC₅₀ for 14-3-3ζ binding to PRAS40: 9.3 μM [1]. • IC₅₀ for 14-3-3γ binding to PRAS40: 16.4 μM [1]. • IC₅₀ for blocking 14-3-3 stimulation of ExoS ADP-ribosyltransferase: 6–19 μM (across all seven isoforms) [1]. | | Mechanism of Action | Binds to the basic groove of 14-3-3, covalently modifying Lys120 via its pyridoxal-phosphate moiety after X-ray exposure in crystallography studies, leading to persistent inactivation [1]. | | Relevant Assays | Fluorescence polarization-based binding assay, GST fusion 14-3-3 affinity chromatography, ELISA, functional ADP-ribosyltransferase assay [1]. |
Here are solutions to some frequently encountered problems when working with this compound.
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Lack of or poor assay window | Incorrect instrument setup or filter configuration [2]. | Verify microplate reader setup for TR-FRET/FP assays. Ensure use of correct excitation/emission filters per instrument guidelines [2]. |
| Inconsistent IC₅₀ values between labs or replicates | Differences in compound stock solution preparation or stability [2]. | Standardize DMSO stock solution preparation (e.g., 1 mM), ensure proper storage, and use fresh aliquots for experiments [2]. |
| Unexpectedly low potency in cell-based assays | The compound may have poor cell membrane permeability or be subject to efflux [2]. | Consider using a cell-permeant analog or investigate the use of efflux pump inhibitors. Validate target engagement in a cell-free system. |
| High background or non-specific binding in affinity assays | Non-optimal assay conditions (e.g., buffer, concentration). | Titrate the compound and key assay components. Include robust controls (e.g., 14-3-3 antagonist peptide R18) to benchmark performance [1]. |
This compound targets the 14-3-3 protein family, which are key regulatory hubs. The diagram below maps the primary signaling pathways and disease contexts involving 14-3-3 proteins.
Diagram 1: Simplified overview of key 14-3-3 client proteins and the biological processes they regulate. This compound inhibits 14-3-3, potentially disrupting these pathways.
The next diagram illustrates the specific molecular mechanism by which this compound interacts with its target.
Diagram 2: Proposed molecular mechanism of this compound. The compound binds the 14-3-3 groove and can form a covalent adduct with Lys120, a critical residue for phospho-client binding, leading to inhibition.
The foundational studies for this compound employed several key biochemical and biophysical techniques. While full protocols are beyond this scope, the core methodologies are outlined below.
For comprehensive and up-to-date information, the following databases are invaluable for drug discovery professionals.
The table below summarizes the core characteristics of this compound as a 14-3-3 protein-protein interaction inhibitor [1].
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| Synonyms | FOBISIN101 [1] |
| CAS Number | 1370281-06-3 [1] |
| Molecular Formula | C₁₅H₁₁N₃Na₃O₈P [1] |
| Molecular Weight | 461.21 g/mol [1] |
| Purity | >98% [1] |
| Storage | 2 years at -20°C (Powder); 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO [1] |
This compound has been evaluated in various assay formats. The table below outlines its reported inhibitory concentrations (IC50) [1] [2].
| Assay/Target | IC50 / Activity | Experimental Context |
|---|---|---|
| Binding to 14-3-3ζ | 9.3 µM | Inhibition of 14-3-3ζ binding to PRAS40 [1]. |
| Binding to 14-3-3γ | 16.4 µM | Inhibition of 14-3-3γ binding to PRAS40 [1]. |
| ExoS ADP-ribosyltransferase stimulation | 6-19 µM (across all seven 14-3-3 isoforms) | Functional assay measuring disruption of 14-3-3's ability to stimulate the ExoS enzyme [1]. |
| Binding of 14-3-3 to Raf-1 & PRAS40 | Blocked | Reported activity, specific IC50 not provided [1]. |
| TR-FRET Assay (14-3-3ζ / Bad peptide) | Validated as an inhibitor | Used as a control compound to validate a high-throughput screening assay [2]. |
While a complete step-by-step protocol for using this compound is not available, the following methodologies from the literature can serve as a reference for designing experiments.
This homogenous, "mix-and-read" assay is suitable for high-throughput screening (HTS) to identify 14-3-3 inhibitors [2].
This label-free method is used to screen small molecule microarrays for binding to protein targets [3].
The following diagram illustrates the logical workflow of the SPRi screening process:
Q: What is the primary mechanism of action of this compound? A: this compound is a small molecule inhibitor that disrupts protein-protein interactions between 14-3-3 proteins and their client proteins, such as Raf-1 and PRAS40 [1].
Q: How should I store and handle this compound? A: The solid powder should be stored at -20°C and is stable for up to 2 years. Once dissolved in DMSO, aliquots are stable for 2 weeks at 4°C and 6 months at -80°C. Repeated freeze-thaw cycles should be avoided [1].
Q: In which assay formats has this compound been validated? A: It has been used as a control inhibitor in multiple assay types, including Fluorescence Polarization (FP), TR-FRET, AlphaScreen, and SPRi-based screenings [2] [3].
The search results focused on this compound's basic properties and its use in validating assay systems, but did not contain specific troubleshooting content for common experimental problems, such as low solubility, high background noise, or off-target effects.
To build a more comprehensive knowledge base, I suggest:
What is FOBISIN 101? this compound (FOurteen-three-three BInding Small molecule INhibitor 101) is a small molecule identified as a pan-inhibitor of the 14-3-3 family of phosphoserine/threonine-recognition proteins [1]. It effectively disrupts 14-3-3's interactions with both phosphorylated and non-phosphorylated client proteins [1].
Mechanism of Action The compound acts as a phosphoSer/Thr-mimetic. Its unexpected mechanism involves a covalent interaction: during X-ray crystallography, the double bond in this compound was reduced by synchrotron radiation, leading to a covalent linkage between its pyridoxal-phosphate moiety and Lysine 120 (Lys120) in the binding groove of 14-3-3ζ [1]. This modification causes persistent inactivation of 14-3-3 by blocking its ligand-binding groove. Mutagenesis studies also indicate that residues Arg56 and Arg60 are important for binding the native, uncleaved molecule [1].
This mechanism is visualized in the following diagram:
The effective concentration of this compound varies depending on the specific assay and 14-3-3 isoform. The tables below summarize the half-maximal inhibitory concentration (IC₅₀) values reported in the literature.
Table 1: Inhibition of 14-3-3/Client Protein Interactions
| Assay Type | Target Interaction | IC₅₀ Value | Key Findings & Context |
|---|---|---|---|
| ELISA [1] | 14-3-3ζ / PRAS40 | 9.3 μM | Measures disruption of binding to a full-length client protein. |
| ELISA [1] | 14-3-3γ / PRAS40 | 16.4 μM | Suggests slight variation in potency between isoforms. |
Table 2: Inhibition of 14-3-3-Mediated Functional Activity
| Assay Type | 14-3-3 Isoform | IC₅₀ Range | Key Findings & Context |
|---|---|---|---|
| Exoenzyme S ADP-ribosyltransferase Activation [1] | All seven isoforms (β, γ, ε, ζ, η, σ, τ) | 6 - 19 μM | Confirms this compound as a pan-isoform inhibitor. The IC₅₀ for 14-3-3ζ in this assay was ~19 μM. |
Table 3: Validation in High-Throughput Screening (HTS) Assays
| Assay Type | Target Interaction | Application / Effect | Citation |
|---|---|---|---|
| Time-Resolved FRET (TR-FRET) [2] | 14-3-3 / Bad Peptide | Used as a positive control to validate HTS assay performance. |
Here are detailed methodologies for key assays used to characterize this compound, which you can adapt for your own concentration optimization.
1. GST-14-3-3 Affinity Chromatography (A Pull-Down Assay) This assay tests the inhibitor's ability to disrupt the interaction between 14-3-3 and full-length client proteins from cell lysates [1].
2. Fluorescence Polarization (FP) or TR-FRET (A Binding Assay) These homogenous assays quantitatively measure the disruption of 14-3-3 binding to a fluorescently-labeled phosphopeptide [1] [2].
The experimental workflow for these binding assays is outlined below:
Q1: My positive control (this compound) is not showing inhibition in my binding assay. What could be wrong?
Q2: I see high variability in my IC₅₀ values between different assay formats. Is this normal?
Q3: Does this compound work differently because of its covalent mechanism?
Q4: Are there any known off-target effects or limitations?
The table below summarizes the key experimental details for Fobisin 101 as identified in the foundational research paper [1]. This data can serve as a benchmark for your own experimental refinements.
| Parameter | Description |
|---|---|
| Chemical Identification | 4-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl) pyridin-2-ylidene]hydrazinyl]benzoate [1] |
| Primary Screening Method | Chemical screen to identify 14-3-3 inhibitors [1] |
| Key Functional Assays | • Blocking binding of 14-3-3 with Raf-1 and proline-rich AKT substrate (40 kDa) [1] • Neutralizing the ability of 14-3-3 to activate exoenzyme S ADP-ribosyltransferase [1] | | Structural Analysis | Crystal structure of 14-3-3 zeta in complex with FOBISIN101 was solved [1] | | Unique Mechanistic Insight | X-rays reduced the double bond, creating a covalent linkage to lysine 120 in the 14-3-3 binding groove, leading to persistent inactivation [1] |
Based on the published findings, the following diagram illustrates the general experimental workflow and the unique, radiation-triggered mechanism of action for this compound.
Since the search results lack specific troubleshooting content, here are practical steps to create the technical support center you need:
10.1073/pnas.1100012108) [1] can help you find the full text. Also, search for papers that have cited this study, as they often contain refined methods and discuss experimental challenges.
The table below outlines common issues and methods to address them, based on established research methodologies.
| Issue / Interference Type | Evidence / Mechanism | Recommended Methodologies for Mitigation |
|---|---|---|
| Fluorescence Interference in HTS | FOBISIN101 identified via fluorescence polarization (FP) screening [1]. Compound fluorescence can cause false positives/negatives in assays like FP or ALPHAscreen [2]. | Use Time-Resolved FRET (TR-FRET). Time-delayed measurement reduces short-lived fluorescence interference from compounds [3]. |
| Covalent, Irreversible Inhibition | X-ray crystallography showed FOBISIN101 derivative covalently bonds to Lys120 in 14-3-3ζ binding groove via radiation, causing persistent inactivation [1]. | Control radiation/light exposure; use mutagenesis studies (e.g., R56, R60 mutants [1]) to confirm non-covalent binding and test reversibility. |
| Off-Target or Non-Specific Effects | FOBISIN101 blocks binding of both phosphorylated (Raf-1, PRAS40) and non-phosphorylated (ExoS) client proteins [1]. | Use multiple binding assays for cross-validation:
Here are detailed methodologies for key recommended assays from the search results.
This homogenous, "mix-and-read" assay is highly sensitive and minimizes compound interference.
This method validates the disruption of 14-3-3 interactions with full-length client proteins.
This assay tests the functional consequence of 14-3-3 inhibition in a non-phosphorylation-dependent context.
The diagram below outlines a logical pathway to diagnose and resolve interference issues.
This table summarizes the key available data for this compound, which is crucial for verifying your materials and initial setup [1].
| Property | Value / Description |
|---|---|
| CAS Number | 1370281-06-3 [1] |
| Molecular Formula | C₁₅H₁₁N₃Na₃O₈P [1] |
| Molecular Weight | 461.209 g/mol [1] |
| Purity | >98% (HPLC) [1] |
| Target | 14-3-3 Protein [1] |
| Reported IC₅₀ (14-3-3ζ) | 9.3 µM (in binding to PRAS40) [1] |
| Reported IC₅₀ (14-3-3γ) | 16.4 µM (in binding to PRAS40) [1] |
| Primary Biological Effect | Inhibits 14-3-3 protein-protein interactions; blocks binding to Raf-1 and PRAS40, and disrupts 14-3-3 stimulation of exoenzyme S [1]. |
This detailed protocol is adapted from a peer-reviewed publication and can serve as a reference for reproducing a key assay used to study 14-3-3 inhibitors like this compound [2].
Workflow Overview: The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay detects the interaction between 14-3-3 proteins and a phosphorylated client peptide (Bad) [2].
Detailed Materials & Methods [2]:
Proteins and Peptides:
Assay Procedure:
Since literature specifically on this compound issues is limited, here are general strategies for troubleshooting protein-protein interaction assays.
What is this compound? this compound is a small molecule inhibitor of 14-3-3 protein-protein interactions (PPIs) [1] [2]. It effectively blocks the ability of all seven 14-3-3 isoforms to stimulate exoenzyme S (ExoS) ADP-ribosyltransferase, with half-maximal inhibitory concentration (IC50) values in the low micromolar range [2].
Mechanism of Action this compound binds directly to the conserved phospho-peptide binding groove of 14-3-3 proteins. It interacts with key lysine residues (K49 and K120), which are critical for coordinating the phosphate group of binding partners [3]. This binding competitively inhibits the interaction between 14-3-3 and its client proteins.
The diagram below illustrates this mechanism.
Quantitative Binding Data The table below summarizes the inhibitory activity (IC50) of this compound against different 14-3-3 isoforms in a binding assay with the client protein PRAS40 [2].
| 14-3-3 Isoform | IC50 (μM) |
|---|---|
| ζ (YWHAZ) | 9.3 |
| γ (YWHAG) | 16.4 |
Basic Handling and Storage
Validating this compound Activity and Specificity
The following workflow, adapted from a screening study, outlines key experiments to confirm that your compound is active and working specifically through the 14-3-3 pathway [4].
Detailed Methodologies for Key Validation Experiments
Competition Assay with R18 Peptide The R18 peptide is a well-characterized, high-affinity 14-3-3 inhibitor peptide that also binds the central groove [3]. You can use Surface Plasmon Resonance (SPR) or ELISA to set up a competition experiment.
Binding Assay with K49E Mutant Lysine 49 (K49) is a critical residue in the 14-3-3 binding groove [3]. Mutating it to glutamine (K49E) disrupts the positive charge and the phosphate-binding pocket.
Functional Cellular Assay: Disrupting 14-3-3/PRAS40 Interaction The 14-3-3ζ-PRAS40 interaction is a well-established complex that can be used to test this compound's efficacy in a more physiological context.
What is the solubility and recommended solvent for this compound? this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO and then dilute it into your aqueous assay buffers. The final DMSO concentration should be kept as low as possible (typically ≤0.1-1%) to avoid cytotoxicity or non-specific effects [2].
Does this compound show specificity towards any 14-3-3 isoform? The available data indicates that this compound can inhibit multiple isoforms, but with varying potency. As shown in the table above, it is slightly more potent against the ζ isoform than the γ isoform [2]. The mechanism for this slight selectivity is not fully understood, and its activity against other isoforms should be determined empirically for your specific application.
Are there any known off-target effects? The current literature does not provide a comprehensive off-target profile. The validation experiments described above (testing binding to unrelated proteins like PtpA and BirA) are crucial steps to confirm specificity for your experimental system [4]. Always include appropriate controls to rule out non-specific effects.
What is the typical working concentration range for this compound in cell-based assays? Based on its IC50 values, a good starting range for cell-based experiments is 1-50 μM [2]. However, it is critical to perform a dose-response curve for your specific assay and cell type to determine the optimal effective concentration and to assess any potential cytotoxicity at higher doses.
The table below summarizes key information on FOBISIN101 and other referenced 14-3-3 protein-protein interaction inhibitors.
| Compound Name | Chemical Nature | Primary Target / Interaction | Reported Potency (IC₅₀ / Efficacy) | Key Experimental Evidence |
|---|
| FOBISIN101 | Small molecule (pyridoxal-phosphate derivative) | Pan-14-3-3 inhibitor [1] | • IC₅₀: 9.3 μM (14-3-3ζ/PRAS40) [1] • IC₅₀: 16.4 μM (14-3-3γ/PRAS40) [1] • IC₅₀: 6-19 μM (Stimulation of ExoS ADP-ribosyltransferase) [1] | Disrupts 14-3-3 binding to full-length client proteins (Raf-1, PRAS40) in GST affinity chromatography and ELISA; functional assay with ExoS enzyme [1]. | | Peptide R18 | Synthetic peptide | Pan-14-3-3 inhibitor [2] [1] | Disrupts 14-3-3/client protein interaction in validation assays [2]. | Used as a positive control in TR-FRET assays to validate disruption of 14-3-3/Bad interaction [2]. | | Difopein | Recombinant peptide (dimeric R18) | Pan-14-3-3 inhibitor [1] | Information not specified in search results. | Manually curated known interaction; cited as a defined 14-3-3 antagonist peptide [1]. |
The experimental data for these compounds comes from well-established biochemical and biophysical techniques:
The following diagram illustrates the core signaling pathway impacted by these inhibitors, highlighting the role of 14-3-3 proteins and the mechanism of action for compounds like FOBISIN101.
To advance the comparison of 14-3-3 inhibitors, you might consider:
The following table summarizes the key experimental data that characterizes Fobisin 101 as a pan-isoform 14-3-3 inhibitor, meaning it disrupts the interactions of all seven 14-3-3 isoforms with client proteins [1].
| Target / Interaction | Assay Type | Reported IC₅₀ / Effective Concentration | Key Findings |
|---|---|---|---|
| 14-3-3ζ / PRAS40 | ELISA (In vitro binding) | 9.3 µM [1] [2] | Disrupts phosphorylation-dependent interaction [1]. |
| 14-3-3γ / PRAS40 | ELISA (In vitro binding) | 16.4 µM [1] [2] | Confirms pan-isoform inhibitory activity [1]. |
| All Seven 14-3-3 Isoforms | Exoenzyme S (ExoS) Functional Assay | 6 - 19 µM [1] | Blocks 14-3-3's ability to stimulate ExoS ADP-ribosyltransferase activity [1]. |
| 14-3-3 / Raf-1 & PRAS40 | GST-14-3-3 Affinity Chromatography | Dose-dependent disruption [1] | Releases full-length client proteins from 14-3-3 in cell lysates [1]. |
The binding data for this compound was generated using several biochemical and functional assays. Here are the methodologies for the key experiments cited.
The crystal structure of 14-3-3ζ in complex with this compound reveals its unique mechanism. The pyridoxal-phosphate moiety of this compound forms a covalent bond with Lysine 120 (Lys120) in the binding groove of 14-3-3ζ. This modification was triggered by X-ray radiation during crystallography and leads to persistent inactivation of the protein. The phosphate group of this compound also interacts with Lys49 and Asn173, key residues in the conserved phosphopeptide-binding groove [1]. This mechanism is illustrated in the diagram below.
This compound acts as a phosphoserine/threonine-mimetic, competing with native client proteins for the binding groove [1]. Its effectiveness across diverse assay formats (FP, TR-FRET, ELISA) and against multiple client proteins (Raf-1, PRAS40, Bad) supports its role as a foundational tool for studying 14-3-3 biology [3] [1].
The table below summarizes the key experimental data for FOBISIN101 (also referred to as F1 in the source material) as reported in the literature.
| Assay Type | Target / Function | Performance Metric (IC₅₀) | Experimental Context & Comparison |
|---|---|---|---|
| Fluorescence Polarization (FP) [1] | 14-3-3γ / pS259-Raf-1 peptide | Identified as a hit [1] | Initial identification from LOPAC library screening [1]. |
| ELISA [1] | 14-3-3ζ / PRAS40 | 9.3 μM [1] | Disruption of binding to a full-length client protein [1]. |
| ELISA [1] | 14-3-3γ / PRAS40 | 16.4 μM [1] | Disruption of binding to a full-length client protein [1]. |
| Functional Assay (ExoS ADP-ribosyltransferase) [1] | All seven 14-3-3 isoforms | 6–19 μM [1] | Effective functional inhibition across all isoforms; blocks interaction with both phosphorylated and non-phosphorylated client proteins [1]. |
| GST Affinity Chromatography [1] | 14-3-3 / Raf-1 & PRAS40 | Dose-dependent disruption [1] | Efficacy similar to the peptide antagonist R18; acts as a pan-14-3-3 inhibitor [1]. |
| TR-FRET Assay [2] | 14-3-3ζ / pS136-Bad peptide | Robust signal blockade [2] | Used as a known control inhibitor to validate a high-throughput screening assay [2]. |
The key data for FOBISIN101 was generated using the following established biochemical methods:
FOBISIN101 functions by targeting the conserved phosphopeptide-binding groove of 14-3-3 proteins.
This diagram illustrates how FOBISIN101 promotes apoptosis by disrupting the 14-3-3/Bad complex [2] [1].
Structural studies revealed that FOBISIN101 covalently modifies a key lysine residue (Lys120 in the 14-3-3ζ isoform) within the binding groove. This unexpected covalent linkage, triggered by X-ray exposure during crystallography, leads to persistent inactivation of 14-3-3 [1] [3].
The diagram shows the unique covalent mechanism where FOBISIN101 binds to Lys120, leading to lasting 14-3-3 inactivation [1] [3].
To obtain a more current and comprehensive comparison, I suggest you:
The table below summarizes the core characteristics and key experimental data for the 14-3-3 inhibitor FOBISIN101.
| Aspect | Description and Key Findings |
|---|---|
| Full Name | FOurteen-three-three BInding Small molecule INhibitor 101 [1] |
| Chemical Nature | Pyridoxal-phosphate moiety linked to p-amino-benzoate via an N=N bond [1] |
| Primary Target | The phosphopeptide-binding groove of 14-3-3 proteins [1] [2] |
| Key Residues for Binding | Lysine 120 (K120) and Lysine 49 (K49) [1] [2] |
| Inhibitory Activity (IC₅₀) | 9.3 - 19 μM (Varies by isoform and client protein in functional assays) [1] |
| Covalent Inhibition | Triggered by X-ray/synchrotron radiation; forms covalent bond with K120 [1] |
| Tested Client Proteins | Raf-1, PRAS40, Exoenzyme S (ExoS) ADP-ribosyltransferase [1] |
The activity of FOBISIN101 has been confirmed through several biochemical and biophysical methods. Here are the details of key experimental protocols you can reference.
This was the primary method used to discover FOBISIN101 from a library of compounds [1] [3].
This homogeneous, "mix-and-read" assay is highly suitable for High-Throughput Screening (HTS) and has been used to validate FOBISIN101 [3].
This method tested FOBISIN101's ability to disrupt interactions with full-length client proteins in a complex mixture [1].
FOBISIN101 functions as a phospho-serine/threonine mimetic that occupies the conserved binding groove of 14-3-3 proteins [1]. Its unique mechanism involves a radiation-triggered covalent bond formation with a critical lysine residue. The following diagram illustrates how 14-3-3 proteins function as signaling hubs and where FOBISIN101 acts.
For a comprehensive comparison guide, please note that the search results I obtained lack direct, head-to-head experimental data comparing FOBISIN101's binding affinity or cellular potency against other well-characterized 14-3-3 inhibitors, such as peptide-based difopein or other small molecules like Blapsin. This type of direct comparative data is likely found in highly specialized primary research articles.
To strengthen your guide, you could:
| Technique | Purpose in Validation | Key Experimental Findings & Data |
|---|---|---|
| Fluorescence Polarization (FP) | Primary HTS assay to identify initial hits that disrupt 14-3-3/peptide interaction [1] [2]. | Identified FOBISIN 101 from the LOPAC library by its disruption of 14-3-3γ binding to a phospho-Raf-1 peptide [2]. |
| TR-FRET Assay | Confirmatory, uHTS-suitable assay to measure disruption of 14-3-3/client protein binding [1]. | Used as a secondary validation assay. Achieved a Z' factor >0.7, indicating excellent assay robustness. This compound was used as a positive control inhibitor [1]. |
| GST Pull-Down & ELISA | Validate inhibition against full-length client proteins in a more complex, cellular context [2]. | Disrupted binding of 14-3-3 to full-length partners Raf-1 and PRAS40 in cell lysates. IC₅₀ values of 9.3 μM (14-3-3ζ) and 16.4 μM (14-3-3γ) for PRAS40 binding [2]. |
| Functional Bioassay | Test ability to neutralize 14-3-3's biological function [2]. | Blocked 14-3-3-stimulated activity of exoenzyme S ADP-ribosyltransferase; IC₅₀ ranged from 6 to 19 μM across all seven 14-3-3 isoforms [2]. |
| X-ray Crystallography | Determine the atomic-level mechanism of inhibition and binding site [2]. | Revealed this compound covalently bound to Lys120 in the peptide-binding groove of 14-3-3ζ, acting as a phospho-serine/threonine mimetic [2]. |
The validation of this compound involved a multi-stage process, from initial screening to mechanistic studies.
The following diagram illustrates the multi-step validation pathway for this compound:
The experimental data for this compound validation comes from its original discovery and characterization studies published over a decade ago [1] [2]. For a contemporary comparison guide, you should consider:
The diagram below illustrates how FOBISIN101 functions as a 14-3-3 protein-protein interaction inhibitor, based on available literature [1].
Diagram Title: FOBISIN101 Inhibits 14-3-3 Protein Interactions
While specific data for FOBISIN101 is sparse, the search results indicate the types of assays used to characterize 14-3-3 inhibitors like FOBISIN101 [1]. Here's a general overview of relevant experimental approaches:
| Assay Type | General Purpose & Measured Parameters | How it Applies to 14-3-3/Inhibitor Studies |
|---|---|---|
| TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | Quantifies biomolecular interactions in homogenous format. Measures FRET efficiency, Z' factor, Signal-to-Background ratio [1]. | Used in HTS to monitor disruption of 14-3-3ζ binding to a phosphorylated Bad peptide. It is highly sensitive and minimizes compound interference [1]. |
| FP (Fluorescence Polarization) | Measures binding affinity and disruption. Measures polarization values (mP), IC₅₀ [1]. | Previously used to discover FOBISIN101 by screening for disruptors of the 14-3-3γ / pS259-Raf-1 interaction [1]. |
| AlphaScreen | Detects protein-protein interactions. Measures luminescent signal, IC₅₀ [1]. | An alternative homogenous assay used to study 14-3-3 interactions with peptides like R18 [1]. |
This compound is identified as a small-molecule inhibitor of 14-3-3 protein-protein interactions (PPIs). The table below summarizes its known experimental activity from the search results.
| Property | Description |
|---|---|
| Molecular Target | 14-3-3 proteins (pan-inhibitor of all seven isoforms) [1] |
| Primary Mechanism | Disruption of 14-3-3/client protein interactions [1] |
| Reported IC₅₀ (14-3-3ζ) | 9.3 µM (binding to PRAS40) [1] |
| Reported IC₅₀ (14-3-3γ) | 16.4 µM (binding to PRAS40) [1] |
| Functional Assay Activity | IC₅₀ range of 6-19 µM for blocking 14-3-3-stimulated ExoS ADP-ribosyltransferase activity [1] |
| Additional Validated Interactions | Disrupts 14-3-3 interactions with Raf-1 and PRAS40 [1] |
The search results describe highly sensitive assay methods suitable for evaluating 14-3-3 inhibitors like this compound, though not all are directly from studies on this compound itself.
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a common, robust assay for monitoring 14-3-3/client protein interactions. The typical protocol involves:
Other Assay Technologies: Different HTS assays can yield different hit lists, even for the same biochemical interaction. Other technologies used for 14-3-3 PPIs include Fluorescence Polarization (FP) and AlphaScreen [2]. The TR-FRET format offers advantages like reduced compound fluorescence interference due to time-delayed measurement and less inter-well variation due to ratiometric measurement [2].
The following diagram illustrates the general signaling role of 14-3-3 proteins and how an inhibitor like this compound interferes with this process.
Inhibition of 14-3-3/Client Protein Interaction
The available data provides a starting point, but a complete benchmark requires more information.
The table below summarizes the quantitative data and experimental contexts in which this compound has been used, demonstrating its role as a reference inhibitor.
| Assay Type | Target Interaction | Key Experimental Findings | Role in the Study |
|---|---|---|---|
| Time-Resolved FRET (TR-FRET) [1] | 14-3-3ζ with phosphorylated Bad peptide | Achieved Z' factor >0.7 & signal-to-background ratio >20; validated with this compound & peptide R18. | Positive control for assay validation. |
| Surface Plasmon Resonance Imaging (SPRi) [2] | 14-3-3ζ protein | Used this compound and Blapsin as known inhibitors to validate the SPRi screening platform. | Reference compound for technology validation. |
Here are the methodologies for the key experiments that utilized this compound.
This protocol describes a homogeneous, "mix-and-read" assay suitable for high-throughput screening (HTS) to identify disruptors of 14-3-3 protein-protein interactions.
This label-free method uses Surface Plasmon Resonance imaging (SPRi) to screen small molecules immobilized on a chip for binding to a target protein.
To better understand the context of these experiments, the following diagram illustrates the key biological interaction targeted by this compound and the TR-FRET assay principle.
Based on the search results, there are several key points to note regarding the data on this compound:
To build a more complete picture of this compound's reliability, you could: